molecular formula C27H22N2O2 B11709824 Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- CAS No. 72906-30-0

Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-

Cat. No.: B11709824
CAS No.: 72906-30-0
M. Wt: 406.5 g/mol
InChI Key: IJCNUYVKXSZHSF-UHFFFAOYSA-N
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Description

Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- is a high-purity chemical compound supplied for advanced research and development applications. With the molecular formula C₂₇H₂₂N₂O₂ and PubChem CID 3085874 , this compound belongs to a class of complex phenolic structures that are of significant interest in material science and organic synthesis. Its defined molecular architecture suggests potential utility as a specialized building block or monomer for synthesizing novel polymers, ligands for metal-organic frameworks, or as a precursor in pharmaceutical research. Researchers value this compound for its potential to impart specific structural and functional properties in advanced material systems. As with all compounds of this nature, thorough investigation into its specific properties and reactivity is essential. This product is provided strictly for Research Use Only in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[[4-[[4-[(4-hydroxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H22N2O2/c30-26-13-5-22(6-14-26)18-28-24-9-1-20(2-10-24)17-21-3-11-25(12-4-21)29-19-23-7-15-27(31)16-8-23/h1-16,18-19,30-31H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCNUYVKXSZHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)O)N=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072639
Record name Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-
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Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72906-30-0
Record name 4,4′-[Methylenebis(4,1-phenylenenitrilomethylidyne)]bis[phenol]
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Record name Phenol, 4,4'-(methylenebis(4,1-phenylenenitrilomethylidyne))bis-
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Record name Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-
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Record name Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-
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Record name 4,4'-METHYLENEBIS(N-(4-HYDROXYBENZYLIDENE)ANILINE)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- typically involves the reaction of phenol derivatives with formaldehyde and nitrile compounds. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the methylene bridge and nitrilomethylidyne linkages. The process may involve multiple steps, including condensation reactions and purification stages to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The nitrilomethylidyne linkages can be reduced to amines.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or sulfonated phenol derivatives.

Scientific Research Applications

Applications in Material Science

1. Polymer Production

  • Phenol derivatives are crucial in the synthesis of polycarbonate and epoxy resins. These materials are known for their high strength and thermal stability, making them suitable for use in automotive and aerospace industries. The compound enhances the mechanical properties of these polymers, thereby improving their performance in demanding applications.

2. Adhesives and Coatings

  • The compound is used as a stabilizer in adhesives and coatings due to its excellent bonding properties. Its ability to withstand high temperatures and resist degradation makes it ideal for industrial applications where durability is essential.

Pharmaceutical Applications

1. Antioxidant Activity

  • Research indicates that phenolic compounds exhibit significant antioxidant properties. Studies have shown that derivatives of phenol can scavenge free radicals, which is beneficial in developing pharmaceutical formulations aimed at reducing oxidative stress-related diseases.

2. Therapeutic Uses

  • The compound's structure allows it to interact with biological systems effectively. Investigations into its potential as a therapeutic agent have shown promise in treating conditions such as inflammation and cancer due to its ability to inhibit certain cellular pathways involved in disease progression.

Environmental Assessments

1. Toxicity Studies

  • Environmental assessments have been conducted to evaluate the toxicity of phenol derivatives. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has classified phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- as posing moderate risks to human health and the environment due to its chemical stability and potential bioaccumulation .

2. Regulatory Compliance

  • The compound is subject to regulatory scrutiny under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union. These regulations aim to ensure that chemicals used in industry do not pose significant risks to human health or the environment .

Case Studies

StudyFocusFindings
NICNAS AssessmentEnvironmental ImpactIdentified moderate risks associated with industrial use; recommended further monitoring .
Antioxidant ActivityPharmaceutical ResearchDemonstrated significant free radical scavenging ability; potential for use in health supplements .
Polymer DevelopmentMaterial ScienceEnhanced mechanical properties of epoxy resins when used as an additive .

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or activating their functions. The nitrilomethylidyne linkages may also play a role in binding to specific receptors or proteins, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Bis-Phenolic Cores

Phenol, 4,4'-methylenebis (Bisphenol F; CAS: 620-92-8)
  • Molecular formula : C₁₃H₁₂O₂.
  • Structure: Simplest bis-phenol derivative with a methylene bridge but lacks Schiff base groups.
  • Applications : Precursor in epoxy resins, polyurethanes, and biomedical materials .
  • Key difference : Absence of nitrogen-containing functional groups limits its coordination chemistry compared to the target compound.
2,2′-Methylenebis(6-tert-butyl-4-methylphenol) (BEP; CAS: 119-47-1)
  • Molecular formula : C₂₅H₃₆O₂.
  • Structure: Two phenol rings with bulky tert-butyl and methyl substituents.
  • Applications : Antioxidant and antitumor agent; synergizes with chemotherapeutics like belotecan to induce autophagy .
  • Key difference : Steric hindrance from tert-butyl groups enhances lipid solubility and antioxidant activity but reduces reactivity in polymer synthesis.
Phenol,4,4′-methylenebis[2,6-bis(1,1-dimethylethyl)-] (CAS: 118-82-1)
  • Molecular formula : C₂₉H₄₄O₂.
  • Structure: Bis-phenol with tert-butyl substituents at 2,6-positions.
  • Applications : Antioxidant in industrial polymers; significantly upregulated in metabolic studies due to oxidative stress response .

Functional Group Variations: Schiff Base Derivatives

4,4'-( (1E,1'E)-((Methylenebis(4,1-phenylene))bis(azaneylylidene))bis-(methaneylylidene))dibenzoic Acid
  • Molecular formula : C₂₉H₂₂N₂O₄.
  • Structure : Similar methylenebis-aniline core but functionalized with carboxylic acid groups.
  • Applications : Used in liquid crystalline materials with high thermal stability (melting point >220°C) .
  • Key difference : Carboxylic acid groups enable hydrogen bonding, influencing mesophase behavior.
Coordination Polymers with Transition Metals
  • Example : Cu²⁺ complexes of bis-Schiff base ligands derived from 4,4'-methylenedianiline.
  • Properties : Insoluble in common solvents (e.g., DMF, DMSO); exhibit moderate antibacterial activity against E. coli and S. aureus .
  • Comparison: The target compound’s Schiff base groups enable stronger metal coordination compared to non-nitrogenated analogs like Bisphenol F.

Key Data Tables

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Target Compound C₂₇H₂₂N₂O₂ 406.48 -OH, -CH=N- Coordination polymers, Antibacterial agents
Bisphenol F C₁₃H₁₂O₂ 200.23 -OH Epoxy resins, Polyurethanes
BEP C₂₅H₃₆O₂ 368.55 -OH, -C(CH₃)₃ Antioxidant, Antitumor agent
Phenol,4,4′-methylenebis[2,6-bis(tert-butyl)-] C₂₉H₄₄O₂ 424.66 -OH, -C(CH₃)₃ Antioxidant, Metabolic regulation

Antioxidant Activity

Bis-phenolic compounds with tert-butyl groups (e.g., BEP, CAS 119-47-1) exhibit superior antioxidant properties due to radical scavenging via phenolic -OH groups. Their bulky substituents enhance stability against oxidation . In contrast, the target compound’s Schiff base groups prioritize metal coordination over antioxidant effects.

Material Science

  • Polymer Synthesis: Bisphenol F (CAS 620-92-8) is a key monomer in polyurethane films with high mechanical strength (tensile strength: 15–25 MPa) .
  • Liquid Crystals : Unsaturated derivatives of methylenebis-aniline form smectic phases with clear points >300°C, suitable for high-temperature applications .

Biological Activity

Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- (CAS: 72906-30-0) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- is C27H22N2O2C_{27}H_{22}N_{2}O_{2} with a molar mass of approximately 406.47 g/mol. Its structure includes multiple phenolic groups linked by a methylene bridge, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC27H22N2O2C_{27}H_{22}N_{2}O_{2}
Molar Mass406.47 g/mol
CAS Number72906-30-0
SynonymsMethylenebis(4,1-phenylenenitrilomethylidyne)bisphenol

Antioxidant Properties

Research indicates that Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems. Studies have shown that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- resulted in a significant decrease in cell viability (p < 0.05). Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

The biological activities of Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- are attributed to its ability to interact with various cellular pathways:

  • Antioxidant Defense : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : The compound downregulates the expression of TNF-alpha and IL-6 in inflammatory models.

Table 2: Summary of Biological Activities

Activity TypeMechanismReferences
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving aromatic aldehydes and amines. For example, Schiff base formation between 4-aminophenol derivatives and methylenebis(4-formylphenyl) precursors under reflux in anhydrous ethanol or THF. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid side products like oligomers. Characterization via FT-IR and 1^1H/13^{13}C NMR is critical to confirm imine bond formation and purity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

  • Methodological Answer : Use a combination of:

  • FT-IR : Look for characteristic C=N stretches (~1600–1650 cm1^{-1}) and phenolic O-H stretches (~3200–3600 cm1^{-1}).
  • NMR : 1^1H NMR should show resonances for aromatic protons (~6.8–7.5 ppm) and methylene bridges (~4.0–4.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., C29_{29}H26_{26}N2_2O4_4 has a theoretical mass of 466.19 g/mol) .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : Its rigid, conjugated structure makes it suitable for:

  • Polymer Additives : As a crosslinking agent in epoxy resins (e.g., enhancing thermal stability in polyurethanes) .
  • Optoelectronic Materials : As a ligand in coordination polymers for organic semiconductors .

Advanced Research Questions

Q. How does intramolecular hydrogen bonding influence the antioxidant activity of this compound?

  • Methodological Answer : Kinetic studies (e.g., autoxidation assays with styrene as a substrate) reveal that o-substituted phenolic groups form intramolecular H-bonds, stabilizing the radical intermediate and enhancing antioxidant efficacy. Compare with p-substituted analogs (e.g., 4,4'-methylenebis(2,6-di-tert-butylphenol)), which show ~20–60x lower reactivity due to steric hindrance and lack of H-bond stabilization .

Q. What computational approaches predict the compound’s reactivity in urethane crosslinking?

  • Methodological Answer :

  • DFT Calculations : Model transition states for urethane formation (e.g., reaction with isocyanates).
  • MD Simulations : Study diffusion dynamics in polymer matrices. Experimental validation via Arrhenius plots (e.g., rate constants for carbamate reactions with amines at 170–200°C, activation energy ~115 kJ/mol) .

Q. How to resolve contradictions in thermal stability data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Sample Purity : Oligomeric impurities reduce observed stability. Purify via column chromatography or recrystallization.
  • Testing Conditions : Use standardized DSC/TGA protocols (e.g., 10°C/min under N2_2). Reported decomposition temperatures range from 250–300°C depending on substituents .

Q. What regulatory considerations apply to its use in novel polymer formulations?

  • Methodological Answer : Assess toxicity via:

  • EPA Endocrine Disruptor Screening : Prioritize analogs with low bioaccumulation potential (e.g., logP < 5).
  • REACH Compliance : Submit data on ecotoxicity (e.g., Daphnia magna LC50_{50}) and degradation pathways .

Key Research Challenges

  • Stereochemical Control : Achieving regioselectivity in Schiff base formation remains difficult.
  • Scalability : Solvent-free or green synthetic routes (e.g., mechanochemistry) are underdeveloped.
  • Environmental Impact : Long-term stability of degradation byproducts (e.g., nitro derivatives) requires ecotoxicological profiling .

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